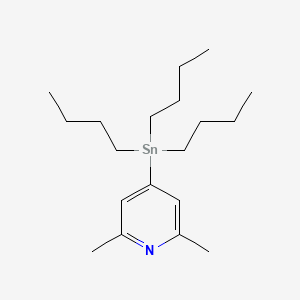
2,6-Dimethyl-4-(tributylstannyl)pyridine
Cat. No. B8138239
M. Wt: 396.2 g/mol
InChI Key: OGBCTQYIZYZCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05169853
Procedure details


A 22 L flask was charged with 740 g of 4-bromo-2,6-lutidine and 10.0 L of diethyl ether and cooled to -60° C. in a Dry Ice/acetone bath under nitrogen. A solution of 4.0 moles of n-butyllithium was added dropwise over 1 hour maintaining a temperature below -58° C. to form an orange-yellow precipitate. After continued stirring in the cold for 15 minutes, 1280 g of tributyltin chloride was added over 2 hours at a temperature of -60° to -57° C. to form a solution. The reaction was stirred cold for 45 minutes before it was slowly (2 hours) warmed to 20° C. A portion of Super-Cel (100 g) was added and the reaction mixture was filtered to remove the precipitated lithium chloride. The cake was washed with diethyl ether (2×500 ml). After concentration to dryness a total of 1575 g (99.7% yield) of product was obtained which was used without further purification.



Name
tributyltin chloride
Quantity
1280 g
Type
reactant
Reaction Step Three

Name
Yield
99.7%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[CH:3]=1.C([Li])CCC.[CH2:15]([Sn:19](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>C(OCC)C>[CH3:8][C:6]1[CH:7]=[C:2]([Sn:19]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:15][CH2:16][CH2:17][CH3:18])[CH:3]=[C:4]([CH3:9])[N:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
740 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=NC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
10 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
tributyltin chloride
|
|
Quantity
|
1280 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After continued stirring in the cold for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining a temperature below -58° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form an orange-yellow precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred cold for 45 minutes before it
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(2 hours)
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A portion of Super-Cel (100 g) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the precipitated lithium chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The cake was washed with diethyl ether (2×500 ml)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=CC(=C1)[Sn](CCCC)(CCCC)CCCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1575 g | |
| YIELD: PERCENTYIELD | 99.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
